molecular formula C3H9N3S B1301938 4,4-Dimethyl-3-thiosemicarbazide CAS No. 6926-58-5

4,4-Dimethyl-3-thiosemicarbazide

Cat. No. B1301938
CAS RN: 6926-58-5
M. Wt: 119.19 g/mol
InChI Key: FCPHVJQWZFNNKD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are characterized by the presence of a thiourea moiety along with an additional amine group. These compounds are known for their versatile coordination chemistry and are often used as ligands in the synthesis of metal complexes due to their ability to bind through sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives can be achieved through various methods. For instance, a novel thiosemicarbazone was synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide, indicating that thiosemicarbazides can be prepared by reacting ketones with thiosemicarbazides . Additionally, thiosemicarbazides can be involved in the one-pot synthesis of 3-amino-[1,2,4]-triazolo[4,3-a]pyridines, showcasing their reactivity and potential for creating diverse heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 4,4-dimethyl-3-thiosemicarbazide has been determined through crystallographic analysis. The compound crystallizes in a triclinic lattice and is characterized by the presence of N–H···S hydrogen bonds, with sulfur atoms accepting two or three hydrogen bonds. The solid-state structure is consistent with infrared and proton nuclear magnetic resonance spectra .

Chemical Reactions Analysis

Thiosemicarbazides are reactive intermediates that can participate in various chemical reactions. They can act as anion receptors and are critical in cascading reactions towards the formation of triazolo pyridines . Furthermore, the reactivity of thiosemicarbazide ligands with metal centers has been demonstrated in the synthesis of rhenium(I) complexes, where they form stable chelate rings and exhibit different coordination modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives can be inferred from spectroscopic and structural data. For example, the thione form of a thiosemicarbazone derivative is predominant in the solid state, while a thiol-thione equilibrium is proposed in the solution state. This equilibrium is supported by various spectroscopic techniques, including 1H NMR, 13C NMR, COSY, HMQC, and IR spectra . The crystallographic data provide insights into the molecular conformation and packing in the crystal lattice, which is influenced by intra- and intermolecular hydrogen-bonding interactions .

Scientific Research Applications

Structural Analysis

4,4-Dimethyl-3-thiosemicarbazide and its derivatives have been extensively studied for their unique structural properties. Valente et al. (1998) explored the structures of alkyl derivatives of thiosemicarbazide, including anti,Z-4,4-dimethyl-3-thiosemicarbazide. They found that these molecules are linked by N–H···S hydrogen bonds, with sulfurs accepting multiple hydrogen bonds, which has implications for their reactivity and potential applications in materials science (Valente et al., 1998).

Antimicrobial Properties

Thiosemicarbazides, including 4,4-dimethyl-3-thiosemicarbazide derivatives, are known for their antimicrobial properties. Yamaguchi et al. (2009) reported on the antifungal effects of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes, indicating the potential use of these compounds in treating fungal infections (Yamaguchi et al., 2009).

Safety And Hazards

4,4-Dimethyl-3-thiosemicarbazide is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, and P501: Dispose of contents/container to an approved waste disposal plant .

Future Directions

According to a paper , synthetic aromatic organic compounds bearing 4,4-Dimethyl-3-thiosemicarbazide moiety have been studied for their wide range of biological effects. These compounds have shown potential in cell growth inhibition, S-phase cell cycle arrest, and proapoptotic activities on cisplatin-resistant neuroblastoma cells. They have also shown affinity for the main protease (Mpro) of SARS-CoV-2, which could potentially make them useful in the development of treatments for COVID-19 .

properties

IUPAC Name

3-amino-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHVJQWZFNNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369978
Record name 4,4-Dimethyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-3-thiosemicarbazide

CAS RN

6926-58-5
Record name 6926-58-5
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Record name 4,4-Dimethyl-3-thiosemicarbazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,1-dimethylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
AY Musa, AAH Kadhum, AB Mohamad… - Materials Chemistry and …, 2011 - Elsevier
The inhibition of mild steel corrosion in a 2.5 MH 2 SO 4 solution by 4,4-dimethyl-3-thiosemicarbazide (DTS) was studied at 30 C using potentiodynamic polarization and …
Number of citations: 124 www.sciencedirect.com
EJ Valente, JD Zubkowski, A Jabalameli… - Journal of chemical …, 1998 - Springer
The structures of three alkyl derivatives of thiosemicarbazide are described: anti,Z-4,4-dimethyl-3-thiosemicarbazide (1), syn,E,Z-2,4-dimethyl-3-thiosemicarbazide (2), and syn,E-1-…
Number of citations: 10 link.springer.com
S Kumar, M Choudhary - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
A theoretical and experimental approach for a series of synthetic aromatic organic compounds as salicylaldehyde thiosemicarbazones were prepared from 4,4-dimethyl-3-…
Number of citations: 2 www.tandfonline.com
S Montalbano, A Buschini, G Pelosi, F Bisceglie - Molecules, 2023 - mdpi.com
The exploitation of bioactive natural sources to obtain new anticancer agents with novel modes of action may represent an innovative and successful strategy in the field of medicinal …
Number of citations: 1 www.mdpi.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 5: A …, 2022 - Springer
Magnetic properties of manganese(III) complex with salicylidine-4,4-dimethyl-3- thiosemicarbazide Page 1 Magnetic properties of manganese(III) complex with salicylidine-4,4-dimethyl-3thiosemicarbazide …
Number of citations: 0 link.springer.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 5: A …, 2022 - Springer
Magnetic properties of dinuclear cobalt(III) complex with salicylidine-4,4-dimethyl- 3-thiosemicarbazide Page 1 Magnetic properties of dinuclear cobalt(III) complex with salicylidine-4,4-dimethyl3-thiosemicarbazide …
Number of citations: 0 link.springer.com
Z Al-Eisawi, C Stefani, PJ Jansson… - Journal of Medicinal …, 2016 - ACS Publications
Selenosemicarbazones show marked antitumor activity. However, their mechanism of action remains unknown. We examined the medicinal chemistry of the selenosemicarbazone, 2-…
Number of citations: 41 pubs.acs.org
CK Choudhary, RK Choudhary… - JOURNAL-INDIAN …, 2003 - hero.epa.gov
Complexes of MnIII and CoIII with salicylidene-4, 4-dimethyl-3-thiosemicarbazide (H2saldmtsc), salicylidenemorpholine-N-thiohydrazine (H2salmth) and salicylidenepiperidine-N-…
Number of citations: 26 hero.epa.gov
AM Merlot, NH Shafie, Y Yu, V Richardson… - Biochemical …, 2016 - Elsevier
The endoplasmic reticulum (ER) plays a major role in the synthesis, maturation and folding of proteins and is a critical calcium (Ca 2+ ) reservoir. Cellular stresses lead to an …
Number of citations: 40 www.sciencedirect.com
EC Lisic, RR Nareddy, R Huxford, EC Lisict - Ariel - researchgate.net
This work will present the synthesis of a new series of alloxan-based thiosemicarbazone and semicarbazone compounds. The alloxan substrate was reacted with thiosemicarbazide, 4-…
Number of citations: 0 www.researchgate.net

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